4-Chloro-6-propan-2-yloxypyrimidine-5-carbonitrile
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Overview
Description
4-Chloro-6-propan-2-yloxypyrimidine-5-carbonitrile is a chemical compound with the molecular formula C8H8ClN3O. It is a pyrimidine derivative, which is a class of organic compounds with a six-membered ring structure containing two nitrogen atoms at positions 1 and 3. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-propan-2-yloxypyrimidine-5-carbonitrile typically involves the reaction of 4-chloro-6-hydroxypyrimidine-5-carbonitrile with isopropyl alcohol in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to a specific temperature to facilitate the substitution of the hydroxyl group with the isopropyl group .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions, thereby optimizing the production process .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-propan-2-yloxypyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at position 4 can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The isopropyl group can be hydrolyzed to revert to the hydroxyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Reaction conditions may involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium.
Oxidation and Reduction Reactions: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the isopropyl group.
Major Products Formed
Substitution Reactions: Substituted pyrimidine derivatives with various functional groups.
Oxidation and Reduction Reactions: Oxidized or reduced forms of the original compound.
Hydrolysis: 4-Chloro-6-hydroxypyrimidine-5-carbonitrile.
Scientific Research Applications
4-Chloro-6-propan-2-yloxypyrimidine-5-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, particularly those targeting cancer and other diseases.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: It is employed in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-6-propan-2-yloxypyrimidine-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, thereby affecting various biochemical pathways. For example, it may inhibit tyrosine kinases, which are involved in cell signaling and cancer progression .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-6-methoxypyrimidine-5-carbonitrile
- 4-Chloro-6-ethoxypyrimidine-5-carbonitrile
- 4-Chloro-6-butoxypyrimidine-5-carbonitrile
Uniqueness
4-Chloro-6-propan-2-yloxypyrimidine-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl group at position 6 enhances its lipophilicity and may improve its interaction with hydrophobic pockets in target proteins .
Properties
Molecular Formula |
C8H8ClN3O |
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Molecular Weight |
197.62 g/mol |
IUPAC Name |
4-chloro-6-propan-2-yloxypyrimidine-5-carbonitrile |
InChI |
InChI=1S/C8H8ClN3O/c1-5(2)13-8-6(3-10)7(9)11-4-12-8/h4-5H,1-2H3 |
InChI Key |
IJYGYZYPYWCZNA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C(=NC=N1)Cl)C#N |
Origin of Product |
United States |
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